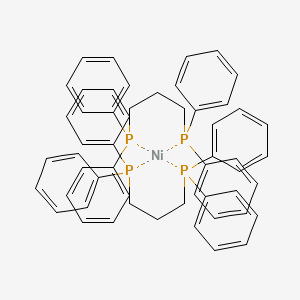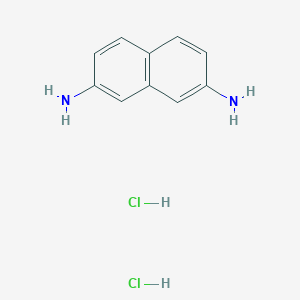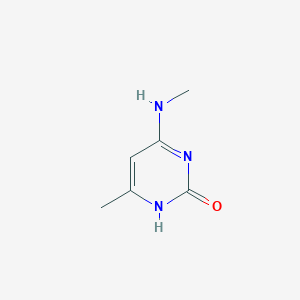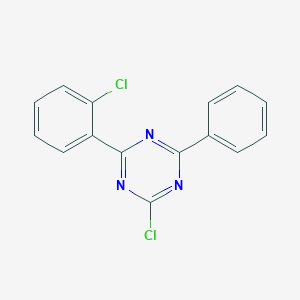
Bis(1,3-bis(diphenylphosphino)propane)nickel(0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) is a coordination complex that features a nickel atom coordinated by two 1,3-bis(diphenylphosphino)propane ligands. This compound is known for its distorted tetrahedral geometry and is used in various catalytic applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of Bis(1,3-bis(diphenylphosphino)propane)nickel(0) can be achieved through several methods. One common route involves the reaction of nickel(II) chloride with 1,3-bis(diphenylphosphino)propane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can be reduced further to form nickel(0) species.
Substitution: Ligand substitution reactions can occur, where the 1,3-bis(diphenylphosphino)propane ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Bis(1,3-bis(diphenylphosphino)propane)nickel(0) exerts its effects involves the coordination of the nickel atom with the 1,3-bis(diphenylphosphino)propane ligands. This coordination creates a stable complex that can facilitate various catalytic reactions. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, which are crucial in many organic synthesis reactions .
Comparaison Avec Des Composés Similaires
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) can be compared with other similar nickel complexes, such as:
Dichloro(1,3-bis(diphenylphosphino)propane)nickel(II): This compound is also used as a catalyst in organic synthesis but has different reactivity and stability due to the presence of chloride ligands.
Bis(1,2-bis(diphenylphosphino)ethane)nickel(0): This complex features a different ligand structure, which affects its catalytic properties and applications. The uniqueness of Bis(1,3-bis(diphenylphosphino)propane)nickel(0) lies in its specific ligand coordination, which provides distinct catalytic activity and stability in various reactions.
Propriétés
Formule moléculaire |
C54H52NiP4 |
|---|---|
Poids moléculaire |
883.6 g/mol |
Nom IUPAC |
3-diphenylphosphanylpropyl(diphenyl)phosphane;nickel |
InChI |
InChI=1S/2C27H26P2.Ni/c2*1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h2*1-12,14-21H,13,22-23H2; |
Clé InChI |
UZKYIJVMRLWABG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)
